REACTION_SMILES
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[Cl:3][c:4]1[cH:5][c:6]2[c:7]([n:8][cH:9][n:10][c:11]2[NH:12][CH:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)[s:19]1.[ClH:1].[ClH:2].[F:20][c:21]1[c:22]([C:23]#[N:24])[cH:25][c:26]([CH:29]=[O:30])[cH:27][cH:28]1>>[Cl:3][c:4]1[cH:5][c:6]2[c:7]([n:8][cH:9][n:10][c:11]2[NH:12][CH:13]2[CH2:14][CH2:15][N:16]([CH2:29][c:26]3[cH:25][c:22]([C:23]#[N:24])[c:21]([F:20])[cH:28][cH:27]3)[CH2:17][CH2:18]2)[s:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc2c(NC3CCNCC3)ncnc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(C=O)ccc1F
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Name
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Type
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product
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Smiles
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N#Cc1cc(CN2CCC(Nc3ncnc4sc(Cl)cc34)CC2)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |